Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,2-a]pyrimidine ring system. It has a molecular formula of C9H8FN3O2 and a molecular weight of 209.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl 2-bromo-2-fluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound with different substituents at the 6th position.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Contains a chloro and fluoro substituent with a pyridazine ring.
Uniqueness
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both fluorine and ethyl ester groups. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUAHQKVQCRIEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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